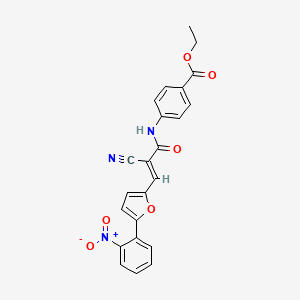

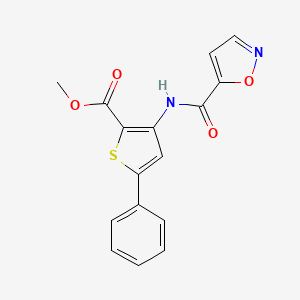

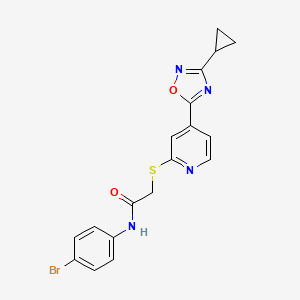

![molecular formula C9H9ClN2O2S2 B2489228 (2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile CAS No. 1786057-85-9](/img/structure/B2489228.png)

(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile" is a chemical compound that has been investigated in the context of organic chemistry, particularly in reactions involving N-sulfonylamines and azirines, and its properties as a fluorophore and in polymer chemistry.

Synthesis Analysis

Several studies have explored the synthesis of related compounds. For instance, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines have been examined, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines (Tornus, Schaumann & Adiwidjaja, 1996). Another study looked into the synthesis and spectral properties of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), a related compound (Franklyn, Prendergast, Meyerg, Iida & Potter, 1983).

Molecular Structure Analysis

The molecular structure of similar compounds, such as Z/E-isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, has been investigated using X-ray diffraction and density functional theory (DFT) calculations (Tammisetti et al., 2018).

Chemical Reactions and Properties

Various chemical reactions and properties of related acrylonitrile compounds have been studied. For instance, the reaction of ethyl α-(N,N-dimethylamino)pentadienoate with acrylonitrile, producing [3 + 2]-atoms cycloadducts (Bourhis & Vercauteren, 1994), and the infrared spectra and structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile have been explored (Binev & Binev, 1997).

Physical Properties Analysis

Research on the physical properties of similar compounds includes studies on the synthesis and bioactivities of 1H-pyrazole derivatives containing an aryl sulfonate moiety, which offers insights into the structural and physical properties of these compounds (Kendre, Landge, Jadhav & Bhusare, 2013).

Chemical Properties Analysis

The chemical properties of related acrylonitrile and sulfonate compounds have been extensively researched. This includes studies on the redox polymerization of acrylonitrile and the reaction kinetics initiated by various systems (Devi & Mahadevan, 1973), and the preparation of alpha-haloacrylate derivatives via dimethyl sulfoxide-mediated selective dehydrohalogenation, which sheds light on the reactivity of these compounds (Li, Li, Wan, Wu & Massefski, 2007).

Scientific Research Applications

Synthetic Applications and Biological Activity

Synthesis and Biological Activity of Pyrazole Derivatives : Zhao Wei explored the synthesis of 1-sulfonyl-3,5-diamino-1H-pyrazole-4-nitriles as derivatives from starting materials like 2-cyano-3,3-dimethylthio acrylonitrile with arylamines. These compounds exhibited herbicidal activities, demonstrating the chemical's utility in agricultural chemistry Zhao Wei, 2001.

Cancer Metastasis Inhibition : Yi Shen et al. conducted research on sulfonyl acrylonitriles as novel inhibitors of cancer metastasis, with variations of the sulfonylacrylonitrile structure showing promise as adjuncts to surgical cancer treatment by inducing apoptosis in cancer cells Yi Shen et al., 2015.

Material Science Applications

Antifouling Membrane Development : Qiang Sun and colleagues developed an ultrafiltration membrane by synthesizing a zwitterionic copolymer from acrylonitrile and dimethylamino ethyl methacrylate. This innovation significantly reduced membrane fouling, highlighting potential applications in water treatment and purification Qiang Sun et al., 2006.

Chemical Synthesis and Mechanistic Studies

Enaminonitriles in Heterocyclic Synthesis : A. Fadda et al. utilized enaminonitrile derivatives for synthesizing various heterocyclic compounds, demonstrating the versatility of acrylonitrile derivatives in organic synthesis and the development of pharmaceuticals and agrochemicals A. Fadda et al., 2012.

Novel Synthetic Pathways : The research by L. Sokolenko et al. on CF3S(O)n-containing enaminones showcased the synthesis of pyrimidine-4(3H)-ones from methyl 3-(dimethylamino) acrylates, further emphasizing the role of acrylonitrile derivatives in the preparation of complex organic molecules L. Sokolenko et al., 2017.

properties

IUPAC Name |

(E)-2-(5-chlorothiophen-2-yl)sulfonyl-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2S2/c1-12(2)6-7(5-11)16(13,14)9-4-3-8(10)15-9/h3-4,6H,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOGUUVNPQRZFZ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

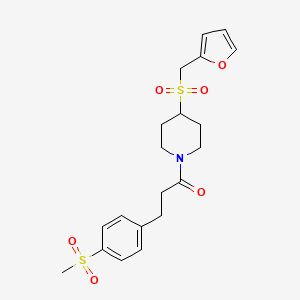

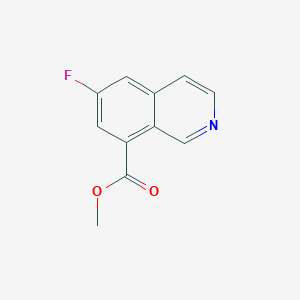

![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)

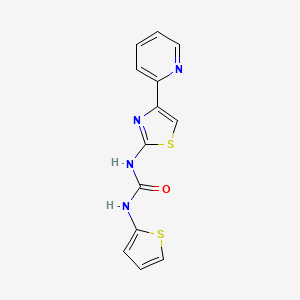

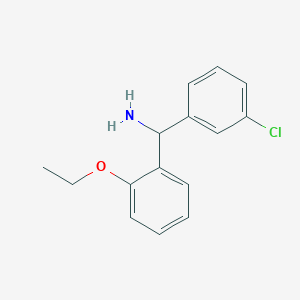

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)

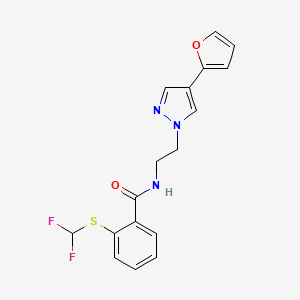

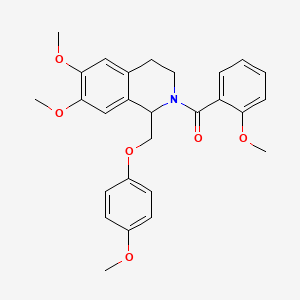

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)